molecular formula C8H6ClIO3 B8123198 Methyl 5-chloro-2-hydroxy-4-iodobenzoate

Methyl 5-chloro-2-hydroxy-4-iodobenzoate

Cat. No. B8123198
M. Wt: 312.49 g/mol
InChI Key: VHWFQSBTVOKAGA-UHFFFAOYSA-N
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Patent
US09108984B2

Procedure details

A solution of methyl 2-hydroxy-4-iodobenzoate (50 g, 0.18 mol) [Aldrich, 652636] in acetic acid (360 mL) was treated with N-chlorosuccinimide (29 g, 0.22 mol) and heated at 100° C. for 1 hour. The reaction mixture was cooled until the internal temperature was 19° C. and then the solid that precipitated was filtered, washed with cold acetic acid, and air dried. The solid was diluted with toluene and concentrated (2×200 mL) to remove residual acetic acid to give 34.8 g of the desired product. The filtrate was concentrated, and the residue was purified by flash column chromatography using ethyl acetate in hexanes (0%-20%) to give an additional 8.6 g of desired product (total yield=43 g, 77%). LCMS for C8H7ClIO3 (M+H)+: m/z=312.9; Found: 313.0.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[C:10]([I:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Cl:13]N1C(=O)CCC1=O>C(O)(=O)C>[Cl:13][C:9]1[C:10]([I:12])=[CH:11][C:2]([OH:1])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC(=C1)I
Name
Quantity
29 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled until the internal temperature
CUSTOM
Type
CUSTOM
Details
was 19° C.
CUSTOM
Type
CUSTOM
Details
the solid that precipitated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold acetic acid, and air
CUSTOM
Type
CUSTOM
Details
dried
ADDITION
Type
ADDITION
Details
The solid was diluted with toluene
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (2×200 mL)
CUSTOM
Type
CUSTOM
Details
to remove residual acetic acid

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC(=C(C(=O)OC)C1)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 34.8 g
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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